![molecular formula C12H13N3O2S2 B438420 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide CAS No. 354141-34-7](/img/structure/B438420.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide: is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and pesticides. Its effectiveness in controlling pests and diseases in crops has been well-documented.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves the inhibition of specific enzymes and pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth.
Comparison with Similar Compounds
- N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-N,N-dimethylurea
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(ethylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)acetamide
Uniqueness: N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is unique due to its phenoxyacetamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
354141-34-7 |
|---|---|
Molecular Formula |
C12H13N3O2S2 |
Molecular Weight |
295.4g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-18-12-15-14-11(19-12)13-10(16)8-17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14,16) |
InChI Key |
HOWDUDRRYYVTNY-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


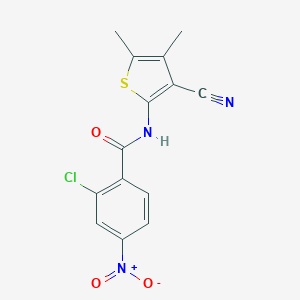
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B438371.png)
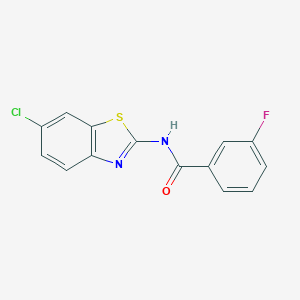
![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)
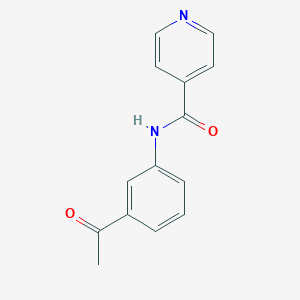
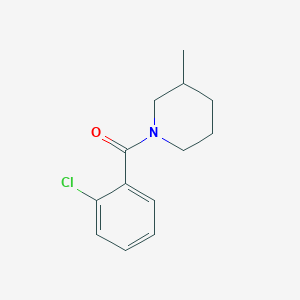
![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)
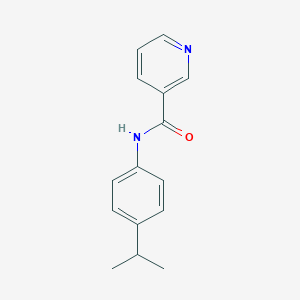
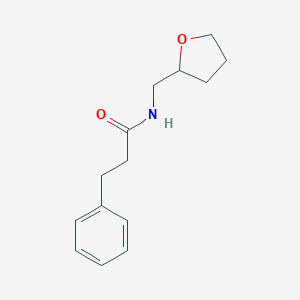
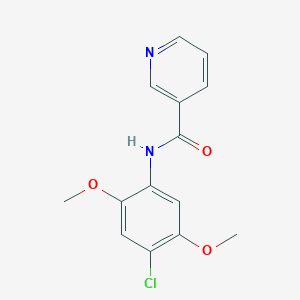
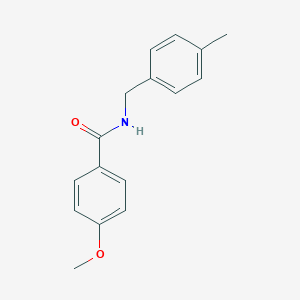
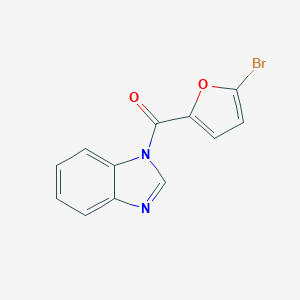
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one](/img/structure/B438533.png)
![N-[3-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B438536.png)
